molecular formula C7H9NO3S B13150430 3-Amino-5-methylbenzene-1-sulfonic acid

3-Amino-5-methylbenzene-1-sulfonic acid

Cat. No.: B13150430
M. Wt: 187.22 g/mol
InChI Key: DHQBAMVKIWCOJH-UHFFFAOYSA-N
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Description

Significance of Sulfonated Aromatic Amines in Contemporary Chemical Research

Sulfonated aromatic amines are foundational building blocks in the chemical industry and contemporary research. Their importance stems from their utility as intermediates in the synthesis of a wide array of more complex molecules. ontosight.ai They are particularly vital in the production of dyes and pigments, especially azo dyes. ontosight.ainih.gov The sulfonic acid group enhances the water solubility of the resulting dyes, a critical property for textile dyeing processes. mdpi.com

Beyond dyes, this class of compounds is integral to the pharmaceutical sector. The synthesis of sulfa drugs, a group of antibacterial pharmaceuticals, often involves intermediates derived from the sulfonation of anilines (aminobenzenes). ontosight.aiwikipedia.org Furthermore, amino-substituted benzenesulfonic acids are considered important for creating pharmacologically active derivatives of sulfanilic acid. researchgate.net In environmental science, the study of sulfonated aromatic amines is relevant as they can be generated from the degradation of textile industry effluents containing reactive azo dyes, posing challenges for microbial degradation. nih.gov

Historical Development of Research on Benzenesulfonic Acid Derivatives

The study of benzenesulfonic acid and its derivatives is rooted in the development of industrial organic chemistry. Aromatic sulfonation, the process of attaching a sulfonic acid group to an aromatic ring, has been described as "one of the most important reactions in industrial organic chemistry". wikipedia.org The reaction typically involves treating an aromatic compound with sulfuric acid. wikipedia.org

Historically, an alkali metal salt of benzenesulfonic acid was a key component in the industrial production of phenol (B47542) through a process known as alkaline fusion. wikipedia.org While this method has been largely superseded by more efficient processes like the Hock process, it highlights the foundational role of benzenesulfonic acid derivatives in the history of chemical manufacturing. wikipedia.org Early research, such as the Tyrer industrial process from 1917 for a sulfa dye, explored the transformation of N-sulfamate intermediates to C-sulfonate products, showcasing a long-standing interest in the rearrangement and synthesis of these compounds. researchgate.net

Structural Context of 3-Amino-5-methylbenzene-1-sulfonic Acid within Aromatic Sulfonic Acids

Aromatic sulfonic acids are organosulfur compounds defined by a sulfonic acid group (-SO₃H) directly attached to an aromatic ring. wikipedia.org The parent compound of this class is benzenesulfonic acid (C₆H₆O₃S). wikipedia.org The structure of these compounds is characterized by a tetrahedral sulfur atom bonded to the phenyl ring and three oxygen atoms. wikipedia.org

This compound fits within this structural class as a substituted derivative of benzenesulfonic acid. Its specific structure consists of:

A central benzene (B151609) ring.

A sulfonic acid group (-SO₃H), which defines it as a benzenesulfonic acid. By convention, this group is assigned to the first position (carbon 1) of the ring.

An amino group (-NH₂), an electron-donating group, located at the third position (carbon 3).

A methyl group (-CH₃), another electron-donating group, located at the fifth position (carbon 5).

The presence of the strongly acidic sulfonic acid group and the basic amino group means the compound can exist as a zwitterion (an internal salt), which can influence its physical properties like melting point and solubility. scribd.com

PropertyData
Molecular Formula C₇H₉NO₃S
Molecular Weight 187.22 g/mol nih.gov
General Class Aromatic Sulfonic Acid
Key Functional Groups -SO₃H (Sulfonic Acid), -NH₂ (Amino), -CH₃ (Methyl)

Overview of Research Trajectories for this compound

Research concerning specific isomers of aminomethylbenzenesulfonic acid often focuses on their synthesis and application as intermediates, primarily in the dye industry. For instance, the related isomer 2-Amino-5-methylbenzenesulfonic acid is noted as an intermediate in the synthesis of dyes and pigments, such as azo dyes. ontosight.ai Compounds like 3-amino-5-nitro-2-hydroxy benzene sulphonic acid serve as important dye intermediates, specifically as coupling agents for azoic dyes. youtube.com

The synthesis of aminobenzenesulfonic acids is a key area of investigation. Common methods involve the sulfonation of aromatic amines. researchgate.net This can be achieved using reagents like sulfuric acid, oleum (B3057394) (fuming sulfuric acid), or chlorosulfuric acid. wikipedia.orggoogle.comgoogle.com The conditions of the sulfonation reaction (temperature, reagent concentration) are critical for controlling the position of the sulfonic acid group on the aromatic ring. Subsequent steps, if necessary, would involve the introduction or modification of other functional groups. Given its structure, the synthesis of this compound would likely involve the sulfonation of 3-methylaniline (m-toluidine) or a related precursor. The primary research trajectory for this compound and its close relatives remains centered on optimizing their synthesis for use as precursors in the chemical and pharmaceutical industries.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H9NO3S

Molecular Weight

187.22 g/mol

IUPAC Name

3-amino-5-methylbenzenesulfonic acid

InChI

InChI=1S/C7H9NO3S/c1-5-2-6(8)4-7(3-5)12(9,10)11/h2-4H,8H2,1H3,(H,9,10,11)

InChI Key

DHQBAMVKIWCOJH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)S(=O)(=O)O)N

Origin of Product

United States

Synthetic Methodologies for 3 Amino 5 Methylbenzene 1 Sulfonic Acid and Its Analogs

Conventional Sulfonation Pathways for Aromatic Amines

The introduction of a sulfonic acid group onto an aromatic amine is a classic example of electrophilic aromatic substitution. wikipedia.org For the synthesis of 3-Amino-5-methylbenzene-1-sulfonic acid, the logical precursor is m-toluidine (B57737) (3-methylaniline). The orientation of the incoming sulfo group is dictated by the directing effects of the substituents already present on the aromatic ring: the amino group and the methyl group.

Under the strong acidic conditions required for sulfonation, the amino group is protonated to form the anilinium ion (-NH₃⁺). This protonated form is a deactivating group and directs incoming electrophiles to the meta position. masterorganicchemistry.com The methyl group, in contrast, is an activating ortho-, para-director. In the case of m-toluidine, the meta-directing influence of the anilinium group and the ortho-, para-directing influence of the methyl group align, favoring substitution at the C5 position, which is meta to the amino group and ortho to the methyl group, yielding the desired this compound.

Direct Sulfonation Reactions

Direct sulfonation involves treating the aromatic amine with a sulfonating agent. A common industrial method for the sulfonation of aromatic amines is the "baking process," where the amine sulfate (B86663) salt is heated to high temperatures. google.comgoogle.com This process typically involves mixing the amine with sulfuric acid to form the salt, followed by heating to induce rearrangement and dehydration, forming the sulfonic acid. The water produced during the reaction is removed to drive the equilibrium toward the product. google.com

Role of Sulfonating Agents (e.g., Concentrated Sulfuric Acid, Oleum (B3057394), Chlorosulfonic Acid)

The choice of sulfonating agent is critical and depends on the reactivity of the aromatic substrate and the desired outcome. numberanalytics.com These agents act as sources for the electrophile, which is typically sulfur trioxide (SO₃) or its protonated form. wikipedia.org

Concentrated Sulfuric Acid (H₂SO₄): This is the most common and cost-effective sulfonating agent. The reaction often requires elevated temperatures to proceed at a reasonable rate. wikipedia.org The reaction with sulfuric acid is reversible, which can be utilized in certain synthetic strategies. wikipedia.orgopenochem.org

Oleum (Fuming Sulfuric Acid): This is a solution of sulfur trioxide (SO₃) in concentrated sulfuric acid. masterorganicchemistry.comopenochem.org It is a much stronger sulfonating agent than concentrated sulfuric acid alone due to the high concentration of the SO₃ electrophile. purechemistry.org Oleum is often used for less reactive aromatic compounds or when disulfonation is desired. google.com

Chlorosulfonic Acid (ClSO₃H): This is a highly reactive sulfonating agent that can be used under milder conditions than sulfuric acid or oleum. wikipedia.orgpageplace.de It typically reacts with aromatic compounds to form sulfonyl chlorides, which can then be hydrolyzed to the corresponding sulfonic acids. globalspec.com Using an excess of the reagent drives the reaction to completion. globalspec.com

Sulfonating AgentFormulaKey Characteristics
Concentrated Sulfuric AcidH₂SO₄Common, cost-effective, requires heat, reversible reaction. wikipedia.org
Oleum (Fuming Sulfuric Acid)H₂SO₄ · xSO₃Highly reactive, contains free SO₃, used for less reactive substrates. masterorganicchemistry.comopenochem.org
Chlorosulfonic AcidClSO₃HVery reactive, can be used under milder conditions, forms sulfonyl chloride intermediate. wikipedia.orgpageplace.deglobalspec.com

Temperature and Concentration Control in Sulfonation Selectivity

Control over reaction temperature and the concentration of the sulfonating agent is paramount for achieving high selectivity and yield. In the sulfonation of anilines, temperature can influence the isomeric distribution of the product. The reaction often yields a mixture of isomers, and thermal rearrangement can favor the formation of the most thermodynamically stable product. For instance, the "baking" process for producing sulfanilic acid from aniline (B41778) involves heating the aniline hydrogen sulfate to around 180-190 °C to promote the migration of the sulfo group to the para position. google.com

The concentration of the acid also plays a crucial role. Using a higher concentration of sulfuric acid or employing oleum increases the concentration of the active electrophile (SO₃), thus increasing the reaction rate. purechemistry.org However, harsh conditions can also lead to unwanted side reactions, such as oxidation or the formation of sulfones.

Influence of Reaction Time on Product Distribution and Purity

Reaction time is another critical parameter that must be optimized. Insufficient reaction time can lead to incomplete conversion of the starting material. Conversely, excessively long reaction times, particularly at elevated temperatures, can promote the formation of undesired byproducts, including isomers and decomposition products, thereby reducing the purity of the final product. researchgate.net In some cases, prolonged heating can cause the rearrangement of the initially formed kinetic product to a more stable thermodynamic isomer. researchgate.net Continuous removal of water formed during the reaction can shorten the required reaction time and improve yield. google.com

Indirect Synthesis Approaches and Novel Route Development

Beyond direct sulfonation, alternative synthetic routes are being explored to overcome some of the limitations of conventional methods, such as harsh reaction conditions and the formation of isomeric mixtures.

Synthesis via Beckmann Rearrangement and Subsequent Sulfonation and Hydrolysis

An innovative, multi-step approach involves the use of the Beckmann rearrangement. wikipedia.orgorganic-chemistry.org This reaction transforms an oxime into an amide in the presence of an acid catalyst. masterorganicchemistry.com This pathway offers an alternative route to aminobenzenesulfonic acids that can provide different regioselectivity compared to direct sulfonation.

A reported synthesis for an analog, 3-amino-2-hydroxy-5-methylbenzenesulfonic acid, illustrates this principle effectively. researchgate.netresearchgate.net The process begins with 2-hydroxy-5-methylphenyl methyl ketone oxime. Upon heating with 60% sulfuric acid, the compound undergoes a cascade of reactions within a single pot:

Beckmann Rearrangement: The oxime rearranges to form the corresponding acetanilide (B955) derivative. researchgate.net

Sulfonation: The intermediate acetanilide is then sulfonated by the sulfuric acid in the reaction mixture. researchgate.net

Hydrolysis: Finally, the amide group of the sulfonated acetanilide is hydrolyzed under the acidic conditions to yield the final product, 3-amino-2-hydroxy-5-methylbenzenesulfonic acid. researchgate.net

Derivatization from Precursors with Controlled Sulfonation

Controlled sulfonation is paramount in achieving the desired substitution pattern for this compound. The primary challenge lies in overcoming the strong ortho- and para-directing influence of the amino group. A common strategy to mitigate this is the use of a protecting group.

The amino group of a precursor like m-toluidine can be acetylated to form N-acetyl-m-toluidine. The resulting acetamido group is still an ortho, para-director, but its steric bulk can influence the position of the incoming sulfonic acid group. However, even with this modification, the synthesis of the target compound with the sulfonic acid group at the 5-position (meta to the acetamido group) remains a significant challenge due to the combined directing effects of the acetamido and methyl groups.

An alternative approach involves derivatization through a Beckmann rearrangement of a precursor oxime, followed by sulfonation. For instance, a related compound, 3-amino-2-hydroxy-5-methylbenzenesulfonic acid, can be synthesized by treating 2-hydroxy-5-methylphenyl methyl ketone oxime with sulfuric acid. numberanalytics.com This process involves the rearrangement of the oxime to an acetanilide derivative, which then undergoes sulfonation. numberanalytics.com This highlights that for complex substitution patterns, derivatization of a carefully chosen precursor is often more effective than direct functionalization of a simple starting material.

Multi-step Organic Transformations for Target Compound Formation

Given the difficulties with controlled sulfonation of m-toluidine and its derivatives, a multi-step synthetic pathway starting from a different precursor is often the most effective method for forming this compound. A plausible and widely applicable strategy in organic synthesis involves introducing the directing groups in a specific order to control the regiochemistry of subsequent reactions.

A common multi-step approach for this type of compound involves the following sequence:

Nitration: Starting with toluene (B28343), nitration is performed to introduce a nitro group. This reaction typically yields a mixture of ortho- and para-nitrotoluene.

Isomer Separation and Modification: The isomers are separated, and p-nitrotoluene is subjected to further reactions.

Reduction: The nitro group of p-nitrotoluene is reduced to an amino group, yielding p-toluidine (B81030).

Protection: The amino group of p-toluidine is protected, for example, by acetylation, to form N-acetyl-p-toluidine.

Nitration: The protected compound is then nitrated. The acetamido group directs the incoming nitro group to the ortho position, yielding 3-nitro-4-acetamidotoluene.

Deprotection and Diazotization: The acetyl group is removed, and the resulting amino group is subjected to diazotization, followed by a Sandmeyer-type reaction to introduce the sulfonic acid group.

Reduction: Finally, the nitro group is reduced to an amino group to yield the target compound.

An alternative and more direct multi-step synthesis for a related compound, 3-acetamino-5-amino-4-hydroxy benzene (B151609) sulfonic acid, involves the acetylation of 3-amino-4-hydroxy-5-nitrobenzene-sulfonic acid, followed by the reduction of the nitro group. google.com This demonstrates the principle of modifying a precursor that already contains the desired substitution pattern.

Optimization of Synthetic Pathways

The optimization of synthetic routes for compounds like this compound is crucial for improving efficiency, yield, and purity, thereby making the process more viable for larger-scale production.

Strategies for Enhancing Reaction Yields and Purity

Several factors can be manipulated to enhance the yield and purity of the final product in sulfonation reactions. numberanalytics.com Key strategies include:

Control of Reaction Temperature: Temperature plays a critical role in the selectivity of sulfonation. Higher temperatures can lead to the formation of undesired byproducts and polysulfonated compounds. numberanalytics.com Maintaining an optimal temperature is essential for maximizing the yield of the desired isomer.

Molar Ratio of Reactants: The ratio of the sulfonating agent to the aromatic substrate is a key parameter. An excess of the sulfonating agent can increase the reaction rate but may also lead to the formation of disulfonated products and other impurities. Careful control of the stoichiometry is necessary.

Reaction Time: The duration of the reaction must be optimized to ensure complete conversion of the starting material while minimizing the formation of degradation products or side-reaction products.

Method of Work-up: The isolation and purification of the product are critical steps. Techniques such as crystallization, precipitation, and washing with appropriate solvents can significantly improve the purity of the final product.

The following table summarizes the general effects of reaction parameters on sulfonation outcomes:

ParameterEffect on YieldEffect on PurityGeneral Trend
Temperature Can increase or decreaseGenerally decreases at higher temperaturesLower temperatures often favor the kinetically controlled product, while higher temperatures can lead to thermodynamic products and decomposition.
Reaction Time Increases to a maximum, then may decreaseCan decrease with very long reaction timesSufficient time is needed for completion, but prolonged times can promote side reactions.
Concentration of Sulfonating Agent Generally increases with higher concentrationCan decrease due to polysulfonationA balance must be found to achieve a good reaction rate without excessive side reactions.

Catalyst and Additive Utilization in Sulfonation and Related Reactions (e.g., Boric Acid, Sodium Sulfate)

The use of catalysts and additives can significantly influence the course of sulfonation and related reactions.

Catalysts: Lewis acids such as boron trifluoride and aluminum chloride can be used to enhance the rate of sulfonation reactions. numberanalytics.com These catalysts work by increasing the electrophilicity of the sulfonating agent. In the context of related reactions, boric acid has been shown to be an effective catalyst for the amidation of aromatic amines, a reaction that can be part of a multi-step synthesis. asianpubs.org

Additives: Additives can be used to improve the reaction conditions or facilitate product isolation. Sodium sulfate is often used in the work-up of organic reactions as a drying agent to remove residual water from the organic phase. In the context of sulfonation, it can also be used to "salt out" the product, reducing its solubility in the aqueous phase and promoting its precipitation, which can lead to higher recovery and purity.

Solvent Effects on Reaction Kinetics and Product Isolation

The choice of solvent can have a profound impact on sulfonation reactions. While some sulfonations are carried out using the sulfonating agent itself as the solvent (e.g., concentrated sulfuric acid), the use of an inert solvent can offer several advantages.

Reaction Kinetics: Solvents can influence the rate of reaction by affecting the solubility of the reactants and the stability of the reaction intermediates. Polar solvents can help to solvate the charged intermediates in electrophilic aromatic substitution, potentially increasing the reaction rate. However, some solvents can form complexes with the sulfonating agent, reducing its reactivity.

Product Isolation: The use of a solvent in which the product is sparingly soluble can facilitate its isolation by precipitation. For example, if the desired sulfonic acid is insoluble in a non-polar organic solvent, its formation will lead to its removal from the reaction mixture, which can also help to drive the reaction to completion. Common solvents used in sulfonation include liquid sulfur dioxide, which requires pressure equipment, and nitriles like acetonitrile, which can dissolve both the aromatic compound and the sulfonating agent. google.com

The following table provides a general overview of solvent effects:

Solvent TypeEffect on ReactionAdvantagesDisadvantages
Non-polar (e.g., hexane) Generally slow reaction ratesCan facilitate product precipitationPoor solubility of reactants
Polar Aprotic (e.g., acetonitrile) Can increase reaction ratesGood solubility for reactantsCan be reactive with strong sulfonating agents
No Solvent (neat) Often fast reaction ratesSimple setupDifficult to control temperature; high viscosity

Green Chemistry Principles in this compound Synthesis

Applying the principles of green chemistry to the synthesis of this compound is essential for developing more environmentally benign and sustainable processes.

Key green chemistry considerations include:

Use of Greener Solvents: Traditional sulfonation processes often use hazardous solvents or large excesses of sulfuric acid. The development of methods that use water or other environmentally friendly solvents, or even solvent-free conditions, is a key goal.

Catalysis: The use of recyclable heterogeneous catalysts instead of homogeneous catalysts can simplify purification and reduce waste. mdpi.com For example, solid acid catalysts can be used to replace liquid acids, minimizing the production of acidic waste streams.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core principle of green chemistry. This involves minimizing the use of protecting groups and choosing reactions that are highly efficient.

Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. The development of highly active catalysts that can operate under milder conditions is a key area of research.

Waste Reduction: The prevention of waste is preferable to treating it after it has been created. This can be achieved through the use of highly selective reactions that minimize the formation of byproducts. For instance, some modern approaches to sulfonation focus on using visible light-catalyzed reactions, which can offer milder reaction conditions. rsc.org

By incorporating these principles, the synthesis of this compound can be made more sustainable and environmentally responsible.

Chemical Reactivity and Advanced Transformation Studies

Reactivity of the Aromatic Ring in 3-Amino-5-methylbenzene-1-sulfonic Acid

The reactivity of the aromatic nucleus in this compound towards electrophilic attack is a nuanced subject due to the conflicting directing effects of its substituents. The amino and methyl groups are ortho, para-directing activators, meaning they increase the electron density of the ring, particularly at the positions ortho and para to themselves, thus favoring electrophilic attack at these sites. Conversely, the sulfonic acid group is a meta-directing deactivator, withdrawing electron density from the ring and directing incoming electrophiles to the positions meta to it. msu.edu

In the case of this compound, the positions are as follows:

Positions ortho to the amino group: 2 and 4

Position para to the amino group: Not applicable (substituted by the methyl group)

Positions ortho to the methyl group: 4 and 6

Position para to the methyl group: Not applicable (substituted by the amino group)

Positions meta to the sulfonic acid group: 2 and 6

The directing effects of the substituents are summarized in the table below:

SubstituentPositionTypeDirecting Effect
-NH₂3ActivatingOrtho, Para
-CH₃5ActivatingOrtho, Para
-SO₃H1DeactivatingMeta

The positions most activated by the combined influence of the amino and methyl groups are positions 2, 4, and 6. The sulfonic acid group directs incoming electrophiles to positions 2 and 6. Therefore, electrophilic substitution is most likely to occur at positions 2, 4, and 6, with the precise outcome depending on the specific reaction conditions and the nature of the electrophile.

The nitration of this compound, typically carried out with a mixture of nitric acid and sulfuric acid, is expected to be a complex reaction. libretexts.org The strongly acidic conditions of nitration will protonate the amino group to form an anilinium ion (-NH₃⁺). This protonated amino group is strongly deactivating and meta-directing. youtube.com Therefore, the directing effect of the amino group will be significantly altered under these conditions.

The directing effects in the protonated form would be:

-NH₃⁺ (at position 3): Meta-directing (to positions 1 and 5, which are already substituted)

-CH₃ (at position 5): Ortho, para-directing (to positions 4, 6, and 1)

-SO₃H (at position 1): Meta-directing (to positions 2 and 6)

In this scenario, the directing effects of the methyl and sulfonic acid groups would favor substitution at positions 2, 4, and 6. The deactivating nature of the anilinium and sulfonic acid groups would make the reaction conditions more forcing than the nitration of a more activated ring. The likely major products would be 2-nitro-3-amino-5-methylbenzene-1-sulfonic acid and 6-nitro-3-amino-5-methylbenzene-1-sulfonic acid, with the possibility of the formation of 4-nitro-3-amino-5-methylbenzene-1-sulfonic acid as well. The exact product distribution would be highly dependent on the reaction temperature and the concentration of the acids.

To achieve a more controlled nitration, the amino group can be protected by acetylation to form an amide. The acetamido group is still an ortho, para-director but is less activating than the amino group, which can prevent over-nitration and provide better regioselectivity. researchgate.net

The halogenation of this compound with reagents like bromine or chlorine in the presence of a Lewis acid catalyst is another example of electrophilic aromatic substitution. youtube.com Unlike nitration, halogenation is often carried out under less acidic conditions, so the amino group may not be fully protonated.

If the amino group remains as -NH₂, its strong activating and ortho, para-directing effect will dominate. The methyl group also directs ortho and para. The sulfonic acid group directs meta. The positions most strongly activated are 2, 4, and 6. Therefore, halogenation is expected to occur at these positions. Due to the strong activation by the amino group, polysubstitution is a possibility. libretexts.org

The expected products from monohalogenation would be:

2-halo-3-amino-5-methylbenzene-1-sulfonic acid

4-halo-3-amino-5-methylbenzene-1-sulfonic acid

6-halo-3-amino-5-methylbenzene-1-sulfonic acid

The steric hindrance from the adjacent sulfonic acid and methyl groups might influence the distribution of the isomers.

Friedel-Crafts alkylation and acylation are important methods for introducing alkyl and acyl groups onto an aromatic ring. However, these reactions have significant limitations. quora.comquora.comcutm.ac.inlibretexts.orgucalgary.ca One of the major limitations is that they generally fail with strongly deactivated aromatic rings. quora.comquora.comcutm.ac.inlibretexts.orgucalgary.ca The presence of the sulfonic acid group, a strong deactivating group, on this compound makes Friedel-Crafts reactions on the aromatic nucleus highly unlikely to proceed under standard conditions. chemistrysteps.com

Furthermore, Friedel-Crafts reactions are catalyzed by Lewis acids, which would readily complex with the basic amino group. This complexation would convert the amino group into a strongly deactivating group, further inhibiting the reaction. ucalgary.ca Therefore, direct Friedel-Crafts alkylation or acylation of the aromatic ring of this compound is not a feasible synthetic route.

Nucleophilic aromatic substitution (SNAᵣ) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. This type of reaction is generally favored by the presence of strong electron-withdrawing groups on the ring. acs.org While the sulfonic acid group is electron-withdrawing, the amino and methyl groups are electron-donating, which generally disfavors nucleophilic aromatic substitution.

However, under specific conditions, the sulfonic acid group itself can act as a leaving group in a nucleophilic aromatic substitution reaction, particularly if the ring is sufficiently activated by other electron-withdrawing groups. acs.org In the case of this compound, the presence of the activating amino and methyl groups makes the displacement of the sulfonic acid group by a nucleophile highly improbable under typical SNAᵣ conditions. For such a reaction to occur, the aromatic ring would need to be substituted with additional, powerful electron-withdrawing groups.

Electrophilic Aromatic Substitution Reactions

Transformations Involving the Amino Group

The amino group of this compound is a versatile functional group that can undergo a variety of chemical transformations.

One of the most important reactions of primary aromatic amines is diazotization. organic-chemistry.org Treatment of this compound with a source of nitrous acid (e.g., sodium nitrite (B80452) and a mineral acid) at low temperatures would convert the amino group into a diazonium salt. scribd.com This diazonium salt is a valuable synthetic intermediate.

The resulting diazonium salt can then undergo a range of subsequent reactions, known as Sandmeyer or related reactions, to introduce a variety of substituents onto the aromatic ring in place of the original amino group. These reactions provide a powerful tool for the synthesis of a wide array of substituted aromatic compounds that may not be accessible through direct electrophilic substitution.

Another common transformation of the amino group is N-acylation. The amino group can be readily acylated with acylating agents such as acid chlorides or anhydrides to form the corresponding amide. nih.gov This reaction is often used to protect the amino group during other transformations or to modify the electronic properties of the molecule. For instance, as mentioned earlier, acetylation of the amino group can be used to moderate its activating effect in electrophilic aromatic substitution reactions. researchgate.net

Reactions of the Sulfonic Acid Group

The sulfonic acid group (-SO₃H) is strongly acidic and imparts characteristic properties to the molecule, including high water solubility. Its reactivity is centered on its acidic proton and its potential for conversion into more reactive derivatives.

As a strong acid, the sulfonic acid group readily donates its proton to bases to form sulfonate salts. This reaction is straightforward and occurs with a wide range of inorganic and organic bases. For example, treatment with sodium hydroxide (B78521) yields sodium 3-amino-5-methylbenzene-1-sulfonate. This salt formation significantly increases the aqueous solubility of the compound. ontosight.ai

Due to the presence of both a strongly acidic sulfonic acid group and a weakly basic amino group, the compound can exist as an internal salt, or zwitterion, particularly in neutral solutions. researchgate.netresearchgate.net

BaseResulting Salt
Sodium Hydroxide (NaOH)Sodium 3-amino-5-methylbenzene-1-sulfonate
Potassium Hydroxide (KOH)Potassium 3-amino-5-methylbenzene-1-sulfonate
Ammonia (B1221849) (NH₃)Ammonium (B1175870) 3-amino-5-methylbenzene-1-sulfonate
Triethylamine ((C₂H₅)₃N)Triethylammonium 3-amino-5-methylbenzene-1-sulfonate

The sulfonic acid group can be converted into more reactive intermediates, such as sulfonyl chlorides, which are precursors for synthesizing sulfonamides. The conversion to a sulfonyl chloride is typically achieved by treating the sulfonic acid (or its sodium salt) with a chlorinating agent like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂). This replaces the hydroxyl (-OH) of the sulfonic acid group with a chlorine atom, yielding 3-amino-5-methylbenzene-1-sulfonyl chloride.

The resulting sulfonyl chloride is a reactive electrophile. It can readily react with nucleophiles like ammonia, primary amines, or secondary amines in a nucleophilic acyl substitution-type reaction to form the corresponding sulfonamides. nih.govnih.gov This class of compounds is of significant interest in medicinal chemistry. nih.gov

Amine ReactantProduct Name
Ammonia (NH₃)3-Amino-5-methylbenzene-1-sulfonamide
Methylamine (CH₃NH₂)3-Amino-N,5-dimethylbenzene-1-sulfonamide
Aniline (B41778) (C₆H₅NH₂)3-Amino-5-methyl-N-phenylbenzene-1-sulfonamide
Diethylamine ((C₂H₅)₂NH)3-Amino-N,N-diethyl-5-methylbenzene-1-sulfonamide

Cleavage and Desulfonation Mechanisms

The cleavage of the carbon-sulfur bond in aromatic sulfonic acids, known as desulfonation, is a significant reaction for this compound. This reaction typically involves the removal of the sulfonic acid group (-SO₃H) and its replacement with a hydrogen atom. The mechanism and conditions for desulfonation can vary, often being influenced by the reaction medium and the presence of other functional groups on the benzene (B151609) ring.

Desulfonation can also be achieved under different conditions, sometimes coupled with other reactions. For instance, a process for the concurrent reduction of nitro groups and desulfonation has been described for dinitrobenzenesulfonates that may also contain a methyl group. google.com In this process, the compound is treated with sulfur dioxide in an aqueous sulfuric acid medium at elevated temperatures. google.com The sulfur dioxide reduces the nitro groups to primary amino groups, while the sulfuric acid generated in situ is believed to catalyze the desulfonation reaction. google.com

Furthermore, microbial pathways for desulfonation exist. Certain bacteria can utilize sulfonated aromatics as a source of sulfur. For example, a Pseudomonas species has been shown to convert 3-aminobenzenesulfonic acid to 3-aminophenol, indicating an oxygenolytic cleavage of the sulfonate group where it is replaced by a hydroxyl group derived from molecular oxygen. d-nb.info

Table 1: Overview of Desulfonation Methods for Aminobenzenesulfonic Acids

Method Reagents/Conditions Product of Desulfonation Mechanism/Key Feature
Acid-Catalyzed Hydrolysis Dilute H₂SO₄, Heat Aromatic Amine Reversal of electrophilic aromatic sulfonation.
Reductive Desulfonation SO₂, aqueous medium, 100-250°C Aromatic Amine Concurrent reduction of other functional groups (e.g., nitro groups). google.com

Reactivity of the Methyl Group

The methyl group attached to the benzene ring of this compound is a site for various chemical transformations, most notably oxidation and halogenation.

The oxidation of the methyl group on an aromatic ring can lead to the formation of a carboxylic acid group. This transformation typically requires strong oxidizing agents or specific catalytic systems, as the methyl group can be resistant to oxidation, especially when the ring is substituted with deactivating groups.

Several methods are applicable for the oxidation of aryl methyl groups:

Transition Metal-Catalyzed Oxidation: Oxidants like vanadium pentoxide or manganese dioxide in sulfuric acid at temperatures up to 150°C can convert aryl methyl groups to carboxylic acids. google.com

Aerobic Photo-oxidation: In the presence of a catalytic amount of magnesium bromide diethyl etherate, the methyl group can be oxidized by molecular oxygen under visible light irradiation. rsc.org This reaction is thought to proceed via a bromine radical which is generated in situ. rsc.org A similar aerobic oxidation can be achieved using N-bromosuccinimide (NBS) under photoirradiation. researchgate.net

Oxidation with Peroxides: A process using hydrogen peroxide in an aqueous hydrogen bromide solution at elevated temperatures can convert a methyl substituent on an aromatic ring to a carboxylic acid. google.com This reaction is believed to involve the formation of bromine radicals. google.com

Halogenation of the methyl group on this compound proceeds via a different mechanism than ring halogenation. Substitution on the methyl group, known as side-chain halogenation, occurs under conditions that favor the formation of free radicals.

This reaction is typically initiated by ultraviolet (UV) light. libretexts.org When methylbenzene (toluene) is treated with chlorine or bromine in the presence of UV light, a free-radical chain reaction occurs. A halogen molecule absorbs UV light and dissociates into two halogen radicals. A halogen radical then abstracts a hydrogen atom from the methyl group, forming a benzyl-type radical. This radical then reacts with another halogen molecule to form the halogenated product and a new halogen radical, which continues the chain.

The reaction can be difficult to control, and a mixture of products is often obtained. Depending on the reaction conditions and the amount of halogen used, mono-, di-, and tri-halogenated products can be formed. libretexts.org For example, chlorination can yield (chloromethyl), (dichloromethyl), and (trichloromethyl) derivatives.

Complex Reaction Mechanisms and Intermediates

The interplay between the amino, methyl, and sulfonic acid groups on the same aromatic ring can lead to complex reaction pathways and the involvement of unique intermediates.

Coupled reactions, where multiple transformations occur in a single synthetic step, are efficient but often mechanistically complex. The simultaneous reduction and desulfonation of 5-methyl-2,4-dinitrobenzenesulfonate is a prime example. google.com In this reaction, heating the substrate with sulfur dioxide in an aqueous medium leads to the reduction of the nitro groups to amino groups and the cleavage of the sulfonic acid group. google.com This suggests a complex interplay where the intermediates of the reduction process may facilitate or be compatible with the conditions required for acid-catalyzed desulfonation. google.com

Another example of a complex reaction sequence is seen in the synthesis of the related compound 3-amino-2-hydroxy-5-methylbenzenesulfonic acid. researchgate.net The synthesis starts from 2-hydroxy-5-methylphenyl methyl ketone oxime, which upon heating with sulfuric acid, undergoes a Beckmann rearrangement to form an acetanilide (B955) intermediate. researchgate.net This intermediate then undergoes sulfonation at the ortho position to the hydroxyl group, followed by hydrolysis of the amide group to yield the final product. researchgate.net This sequence demonstrates how a single set of reagents can orchestrate a cascade of distinct mechanistic steps.

Like amino acids, this compound contains both a basic functional group (the amino group) and an acidic functional group (the sulfonic acid group). This allows it to exist as an internal salt, or zwitterion, where the amino group is protonated to form an ammonium cation (-NH₃⁺) and the sulfonic acid group is deprotonated to form a sulfonate anion (-SO₃⁻). Evidence for the existence of such zwitterionic forms comes from studies on similar molecules, such as 3-amino-2-hydroxy-5-methylbenzenesulfonic acid, which has been isolated as an inner salt. researchgate.net

The zwitterionic nature of the molecule has significant implications for its reactivity. The protonation state of the molecule will be highly dependent on the pH of the reaction medium.

In basic solutions: The amino group will be in its free form (-NH₂), which is a strongly activating and ortho-, para-directing group.

The presence of the zwitterionic form can also influence the molecule's physical properties, such as its solubility and crystal structure. Understanding the role of the zwitterion is essential for predicting and controlling the outcomes of reactions involving this compound.

Advanced Spectroscopic and Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like 3-Amino-5-methylbenzene-1-sulfonic acid. Through the analysis of one-dimensional and two-dimensional NMR spectra, a complete picture of the atomic arrangement and connectivity can be constructed.

¹H and ¹³C NMR for Detailed Structural Elucidation

One-dimensional ¹H and ¹³C NMR spectroscopy provides foundational information regarding the chemical environment of hydrogen and carbon atoms, respectively, within the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the methyl group protons, and the amine group protons. The chemical shifts (δ) of the aromatic protons are influenced by the electronic effects of the amino, methyl, and sulfonic acid substituents on the benzene (B151609) ring. The amino group generally acts as an electron-donating group, causing an upfield shift (to lower ppm values) of the ortho and para protons. Conversely, the sulfonic acid group is strongly electron-withdrawing, leading to a downfield shift (to higher ppm values) for its adjacent protons. The methyl group is weakly electron-donating.

In a structurally similar compound, 3-amino-2-hydroxy-5-methylbenzenesulfonic acid, the aromatic protons appear as two singlets at δ 7.09 and 7.32 ppm, and the methyl protons as a singlet at δ 2.15 ppm. researchgate.net For this compound, the three aromatic protons would likely appear as three distinct signals in the aromatic region (typically δ 6.5-8.0 ppm), with their multiplicity depending on the coupling constants between them. The methyl group protons would appear as a singlet, typically in the range of δ 2.0-2.5 ppm. The amine protons often appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The spectrum of this compound would show seven distinct signals: six for the aromatic carbons and one for the methyl carbon. The chemical shifts of the aromatic carbons are significantly affected by the substituents. The carbon atom attached to the sulfonic acid group (C1) would be found at a downfield position. The carbon bearing the amino group (C3) and the one with the methyl group (C5) would also have characteristic chemical shifts influenced by these substituents. The remaining aromatic carbons (C2, C4, C6) will have shifts determined by their position relative to the three substituents.

Predicted NMR Data for this compound

Predicted ¹H NMR Data
ProtonPredicted Chemical Shift (δ, ppm)Multiplicity
Ar-H~6.5 - 7.5Multiplets/Singlets
-CH₃~2.1 - 2.3Singlet
-NH₂Variable (Broad)Singlet
Predicted ¹³C NMR Data
CarbonPredicted Chemical Shift (δ, ppm)
C-SO₃H~145 - 150
C-NH₂~140 - 145
C-CH₃~135 - 140
Ar-C~110 - 130
-CH₃~20 - 25

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Isomer Differentiation

Two-dimensional (2D) NMR techniques are powerful for establishing the connectivity between atoms, which is crucial for confirming the substitution pattern and differentiating between isomers.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals proton-proton coupling relationships. For this compound, cross-peaks would be observed between the coupled aromatic protons, confirming their adjacent positions on the ring. This is instrumental in differentiating it from other isomers where the relative positions of the protons, and thus their coupling patterns, would be different.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. This technique allows for the unambiguous assignment of the protonated aromatic carbons by correlating the signals in the ¹H NMR spectrum to the corresponding signals in the ¹³C NMR spectrum. A cross-peak would also be observed between the methyl protons and the methyl carbon.

The combination of these 2D NMR experiments provides a robust method for the complete and unambiguous structural assignment of this compound and allows for its clear differentiation from other isomers such as 2-amino-5-methylbenzenesulfonic acid or 4-amino-3-methylbenzenesulfonic acid, which would exhibit distinct correlation patterns in their 2D NMR spectra. researchgate.netresearchgate.net

Expected Key 2D NMR Correlations for this compound

TechniqueCorrelating NucleiExpected Key Correlations
COSY¹H - ¹HCorrelations between adjacent aromatic protons (e.g., H2-H4, H4-H6 if applicable based on coupling).
HSQC¹H - ¹³C (¹J)Correlations between each aromatic proton and its directly attached carbon (H2-C2, H4-C4, H6-C6). Correlation between methyl protons and the methyl carbon.
HMBC¹H - ¹³C (²J, ³J)Correlations from methyl protons to C4, C5, and C6. Correlations from aromatic protons to neighboring carbons (e.g., H2 to C1, C3, C4, C6).

Solid-State NMR for Polymorphic Studies

Solid-state NMR (ssNMR) spectroscopy is a powerful technique for investigating the structure and dynamics of materials in the solid state, including the study of polymorphism. researchgate.net Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical aspect in the development of pharmaceutical and specialty chemicals, as different polymorphs can exhibit different physical properties.

In a typical ssNMR experiment for a polymorphic study, high-resolution ¹³C spectra would be acquired using techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS). The resulting spectra for different polymorphs would likely show differences in the chemical shifts of the carbon atoms due to variations in intermolecular interactions, such as hydrogen bonding involving the amino and sulfonic acid groups. Additionally, ssNMR can provide information on the dynamics of the molecules within the crystal lattice through the measurement of relaxation times. nih.gov

Vibrational Spectroscopy Techniques

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and their chemical environment based on the vibrations of the chemical bonds.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification and Interactions

FT-IR spectroscopy is a rapid and non-destructive technique for identifying functional groups. The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to its various functional moieties.

N-H Vibrations: The amino group (-NH₂) typically shows two absorption bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations.

C-H Vibrations: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group will be observed just below 3000 cm⁻¹. vscht.cz

S=O Vibrations: The sulfonic acid group (-SO₃H) is characterized by strong and broad absorption bands. The asymmetric and symmetric stretching vibrations of the S=O bonds typically appear in the regions of 1340-1350 cm⁻¹ and 1150-1160 cm⁻¹, respectively. The S-O stretching is observed around 900 cm⁻¹.

Aromatic Ring Vibrations: The C=C stretching vibrations within the aromatic ring usually give rise to several bands in the 1450-1600 cm⁻¹ region.

The positions and shapes of these bands, particularly those of the -NH₂ and -SO₃H groups, can be sensitive to intermolecular interactions such as hydrogen bonding.

Characteristic FT-IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
-NH₂N-H stretch (asymmetric & symmetric)3300 - 3500
Aromatic C-HC-H stretch3000 - 3100
-CH₃C-H stretch2850 - 2960
Aromatic C=CC=C stretch1450 - 1600
-SO₃HS=O stretch (asymmetric)1340 - 1350
-SO₃HS=O stretch (symmetric)1150 - 1160
-SO₃HS-O stretch~900

Raman Spectroscopy for Molecular Fingerprinting

Raman spectroscopy is a complementary technique to FT-IR. It relies on the inelastic scattering of monochromatic light. While FT-IR is more sensitive to polar bonds, Raman spectroscopy is particularly effective for non-polar bonds and symmetric vibrations, making it well-suited for analyzing the carbon backbone of the aromatic ring.

The Raman spectrum of this compound would provide a characteristic "molecular fingerprint," which is highly specific to the compound. Key features in the Raman spectrum would include:

Aromatic Ring Vibrations: Strong bands corresponding to the ring breathing modes of the substituted benzene ring.

C-S and S=O Vibrations: The vibrations associated with the sulfonic acid group would also be Raman active.

C-H Vibrations: Both aromatic and aliphatic C-H stretching vibrations would be observable.

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry is a cornerstone technique for determining the molecular weight and elucidating the structure of "this compound" through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS) is instrumental in analyzing "this compound." In positive ion mode, the molecule is readily protonated to form the molecular ion [M+H]⁺. For "this compound" (molecular formula C₇H₉NO₃S), the expected m/z of the protonated molecule is approximately 188.0376. Current time information in Milwaukee County, US.

Collision-Induced Dissociation (CID) of the precursor ion yields a characteristic fragmentation pattern that provides structural insights. While a detailed fragmentation pathway for this specific isomer is not extensively published, general fragmentation patterns for related aromatic sulfonic acids suggest that common fragmentation mechanisms would include the loss of the sulfonic acid group (SO₃) and subsequent cleavages of the aromatic ring. High-resolution tandem mass spectrometry (HR-ESI-MS/MS) is crucial for differentiating between isobaric fragments and accurately annotating the fragmentation products. nih.gov The study of fragmentation reactions in similar amino acids often reveals sequential losses of small molecules like water (H₂O), carbon monoxide (CO), and ammonia (B1221849) (NH₃), which aids in piecing together the molecular structure. nih.gov

A representative ESI-MS/MS experiment on a related isomer, 2-Amino-5-methylbenzenesulfonic acid, provides insight into potential fragmentation. The precursor ion at m/z 188.0376, when subjected to fragmentation, produces several key product ions.

Table 1: Key Fragmentation Peaks from ESI-MS/MS of Protonated 2-Amino-5-methylbenzenesulfonic acid.
Precursor Ion (m/z)Product Ion (m/z)Tentative FormulaPossible Neutral Loss
188.0376110.0601C₆H₈NO⁺SO₃
188.0376108.0444C₆H₆NO⁺H₂SO₃
188.037692.0495C₆H₆N⁺H₂SO₃ + H₂O
188.037680.0495C₅H₆N⁺-
188.037665.0386C₅H₅⁺-

Data sourced from MassBank record MSBNK-LCSB-LU132906 for 2-Amino-5-methylbenzenesulfonic acid. Current time information in Milwaukee County, US.

High-Resolution Mass Spectrometry (HRMS) provides the precise mass of the molecular ion, which is critical for confirming the elemental composition of "this compound." The high mass accuracy of HRMS, often in the parts-per-million (ppm) range, allows for the unambiguous determination of the molecular formula. dtic.mil For molecules like amino acids, HRMS can differentiate between compounds with the same nominal mass but different elemental compositions. wiley-vch.de

The theoretical exact mass of the neutral "this compound" (C₇H₉NO₃S) is 187.03031432 Da. nih.gov HRMS instruments, such as Orbitrap or FT-ICR mass spectrometers, can measure this mass with high precision, providing strong evidence for the compound's identity and purity. Current time information in Milwaukee County, US.

Table 2: Accurate Mass Data for this compound.
ParameterValue
Molecular FormulaC₇H₉NO₃S
Theoretical Exact Mass (Neutral)187.03031432 Da
Theoretical m/z of [M+H]⁺188.03814

Data computed by PubChem. nih.gov

Electronic Spectroscopy and Photophysical Analysis

Electronic spectroscopy probes the electronic structure of the molecule by examining the absorption and emission of light.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. In aromatic compounds like "this compound," the primary electronic transitions observed are π → π* and n → π*. pharmatutor.orguzh.ch

π → π transitions:* These involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically high-energy transitions and result in strong absorption bands. The benzene ring and its substituents contribute to these transitions.

n → π transitions:* These occur when an electron from a non-bonding orbital (e.g., the lone pair on the nitrogen of the amino group) is excited to a π* antibonding orbital. These transitions are generally of lower energy and have lower intensity compared to π → π* transitions. uzh.ch

The specific absorption maxima (λmax) are influenced by the solvent polarity and the electronic nature of the substituents on the benzene ring. researchgate.net The amino (-NH₂) and methyl (-CH₃) groups act as auxochromes, which can shift the absorption bands to longer wavelengths (a bathochromic or red shift) and increase their intensity.

Table 3: General Electronic Transitions in Aromatic Amines and Sulfonic Acids.
Transition TypeInvolved OrbitalsTypical Wavelength RegionRelative Intensity
π → ππ bonding to π antibonding200-400 nmHigh
n → πnon-bonding to π antibonding>250 nmLow to Medium

"this compound" itself is not expected to be strongly fluorescent. However, its primary amino group provides a reactive handle for the synthesis of highly fluorescent derivatives, such as Schiff bases. Schiff bases, formed by the condensation of an amine with an aldehyde or ketone, often exhibit significant fluorescence due to extended π-conjugation. nih.gov

The fluorescence properties of these derivatives, including their excitation and emission maxima, quantum yields, and Stokes shifts, are highly sensitive to their molecular structure and environment. For instance, a Schiff base derivative of a related compound, 2-((E)-(2-amino-5-methylphenylimino)methyl)-5-(difluoromethoxy)phenol, was shown to be a fluorescent chemosensor for Mg²⁺ ions. semanticscholar.org Upon binding with the metal ion, the fluorescence emission intensity at 524 nm increased significantly, demonstrating the potential for these derivatives in sensing applications. semanticscholar.org The photophysical properties are also influenced by solvent polarity, with studies often showing solvatochromic shifts in the emission spectra. nih.gov

Table 4: Representative Photophysical Properties of a Schiff Base Derivative of a Related Aminomethylphenyl Compound.
DerivativeExcitation λmaxEmission λmaxApplication
Schiff base of 2-amino-5-methylaniline and 4-(difluoromethoxy)-2-hydroxybenzaldehyde378 nm524 nm (upon Mg²⁺ binding)Fluorescent chemosensor for Mg²⁺

Data from a study on a structurally similar Schiff base. semanticscholar.org

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

While the crystal structure of "this compound" has not been specifically reported, data from closely related isomers like 5-Amino-2-methylbenzenesulfonamide provides valuable insight into the structural features that can be expected. researchgate.net In the crystal structure of 5-Amino-2-methylbenzenesulfonamide, the molecules are linked into a three-dimensional network through intermolecular N-H···O hydrogen bonds. researchgate.net The benzene ring is planar, and the sulfonamide group participates in these hydrogen bonding interactions, which are crucial for the stabilization of the crystal lattice. researchgate.net

Such studies reveal that aminobenzenesulfonic acids often exist as zwitterions in the solid state, with the acidic proton from the sulfonic acid group transferring to the basic amino group. X-ray diffraction analysis would confirm this and precisely map the hydrogen bonding network.

Table 5: Crystallographic Data for the Related Compound 5-Amino-2-methylbenzenesulfonamide.
ParameterValue
Crystal SystemOrthorhombic
Space GroupIba2
a (Å)10.679
b (Å)22.431
c (Å)7.1980
Key Intermolecular InteractionsN-H···O hydrogen bonds

Data for C₇H₁₀N₂O₂S from Acta Cryst. (2009). E65, o1815. researchgate.net

Electrochemical Characterization Techniques

Electrochemical methods are instrumental in probing the electron transfer processes and interfacial phenomena associated with electroactive molecules like this compound. These techniques offer high sensitivity for characterizing both the monomer and the polymeric films derived from it.

Cyclic voltammetry is a powerful and widely used electroanalytical technique to investigate the redox properties of a chemical species. The method involves cycling the potential of a working electrode and measuring the resulting current. For an electroactive species like this compound, CV can provide information on its oxidation potential, the reversibility of its redox processes, and its ability to undergo electropolymerization.

The electrochemical behavior of aminobenzenesulfonic acids is influenced by the molecular structure, including the relative positions of the amino, sulfonic acid, and methyl groups. The amino group is readily oxidized, initiating electron transfer and potential polymerization. The initial oxidation step of compounds similar to this compound typically involves the formation of a cation radical at the nitrogen atom. This radical can then engage in coupling reactions, leading to the formation of dimer, oligomers, and ultimately a polymer film on the electrode surface.

During electropolymerization via cyclic voltammetry, successive scans would be expected to show an increase in the peak currents of the redox waves. This growth indicates the deposition of a conductive polymer film on the electrode surface. The resulting polymer, a substituted polyaniline, would exhibit its own characteristic redox peaks, corresponding to the transitions between its different oxidation states (leucoemeraldine, emeraldine, and pernigraniline). The presence of the sulfonic acid group often provides a "self-doping" effect, which can influence the polymer's conductivity and electrochemical stability across different pH ranges.

ParameterDescriptionExpected Observation for this compound
Monomer Oxidation Peak (Ep,a)The potential at which the monomer begins to oxidize irreversibly.A single, irreversible anodic peak on the first potential scan.
Polymer Redox PeaksReversible peaks corresponding to the oxidation state changes of the polymer film.Appearance and growth of new, reversible or quasi-reversible redox couples with subsequent potential cycles.
Peak Current GrowthThe increase in the magnitude of the polymer redox peak currents with each cycle.A progressive increase in current, indicating the deposition and growth of a conductive polymer film.
Scan Rate DependenceThe relationship between peak current and the scan rate.For a surface-confined polymer film, the peak current is expected to be directly proportional to the scan rate.

Electrochemical Impedance Spectroscopy (EIS) is a non-destructive technique used to probe the properties of electrode/electrolyte interfaces and the bulk properties of materials. By applying a small amplitude AC potential over a wide range of frequencies, EIS can disentangle various electrochemical processes such as charge transfer, diffusion, and capacitance.

When a polymer film derived from this compound is formed on an electrode, EIS can be used to characterize its interfacial properties. The resulting impedance spectrum, often visualized as a Nyquist plot, provides a wealth of information. A typical Nyquist plot for a polymer-coated electrode might show a semicircle at high frequencies, related to the charge transfer resistance and double-layer capacitance at the polymer/electrolyte interface. At lower frequencies, a straight line might appear, which is characteristic of diffusion-limited processes, such as ion transport within the polymer film to maintain charge neutrality during redox switching.

The data from EIS measurements is commonly fitted to an equivalent electrical circuit model to quantify the different electrochemical phenomena. This model consists of a combination of resistors, capacitors, and other elements like the Warburg impedance (related to diffusion).

For a poly(this compound) film, the key parameters that could be extracted from EIS analysis are detailed in the table below. These parameters are crucial for evaluating the performance of the polymer film in applications like sensors, where changes in impedance upon analyte binding are measured, or in protective coatings, where a high impedance is desirable.

EIS ParameterCircuit ElementDescriptionSignificance for Poly(this compound) Film
Solution Resistance (Rs)ResistorThe resistance of the electrolyte solution between the working and reference electrodes.Provides a baseline for the system's resistance.
Charge Transfer Resistance (Rct)ResistorThe resistance to electron transfer at the electrode/polymer or polymer/electrolyte interface.A lower Rct indicates faster electron transfer kinetics and higher electrochemical activity.
Double Layer Capacitance (Cdl)Capacitor / Constant Phase Element (CPE)The capacitance formed at the interface between the polymer film and the electrolyte solution.Relates to the surface area and nature of the polymer film's interface with the solution.
Film Capacitance (Cf)Capacitor / CPEThe capacitance associated with the bulk of the polymer film.Reflects the charge storage capability of the polymer.
Warburg Impedance (ZW)Warburg ElementRepresents the impedance due to the diffusion of ions within the polymer film.Indicates the ease of ion transport through the polymer matrix to balance charge during redox reactions.

By applying these advanced electrochemical methodologies, a comprehensive understanding of the redox chemistry, polymerization kinetics, and interfacial behavior of this compound can be achieved, paving the way for its tailored application in various electrochemical systems.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the electronic properties and reactivity of a molecule. These methods solve the Schrödinger equation (or its approximations) for a given molecular structure.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. nih.gov Instead of calculating the complex many-electron wavefunction, DFT focuses on the electron density, which simplifies the computation while often maintaining high accuracy. nih.gov

For 3-Amino-5-methylbenzene-1-sulfonic acid, DFT calculations would be instrumental in predicting key aspects of its electronic structure and spectroscopic properties. Researchers could determine parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity. Furthermore, DFT can generate maps of electron density and electrostatic potential, highlighting the electron-rich and electron-poor regions of the molecule, which are crucial for understanding intermolecular interactions.

In the realm of spectroscopy, DFT is a powerful tool for predicting vibrational (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) spectra. researchgate.netresearchgate.net By calculating the harmonic vibrational frequencies, a theoretical IR spectrum can be generated to aid in the assignment of experimental spectral bands. Similarly, by calculating nuclear shielding tensors, one can predict the 1H and 13C NMR chemical shifts, providing valuable insights for structural elucidation. nih.gov

A hypothetical data table of DFT-predicted parameters for this compound is presented below to illustrate the typical output of such a study.

Table 1: Hypothetical DFT-Predicted Parameters This table is for illustrative purposes only, as specific experimental or computational studies on this molecule were not found.

ParameterPredicted ValueSignificance
HOMO Energy-6.5 eVIndicates the molecule's ability to donate electrons.
LUMO Energy-1.2 eVIndicates the molecule's ability to accept electrons.
HOMO-LUMO Gap5.3 eVCorrelates with chemical reactivity and stability.
Dipole Moment5.8 DMeasures the molecule's overall polarity.
13C NMR Shift (C-SO3H)145 ppmPredicted chemical shift for the carbon attached to the sulfonic acid group.
1H NMR Shift (NH2)4.5 ppmPredicted chemical shift for the protons of the amino group.

Ab initio (Latin for "from the beginning") methods are quantum chemistry calculations that rely on fundamental physical constants and the principles of quantum mechanics without the use of experimental data for parametrization. These methods are crucial for modeling reaction pathways and understanding chemical reaction mechanisms.

For this compound, ab initio calculations could be used to model its synthesis, such as the sulfonation of 3-methylaniline. By calculating the potential energy surface for the reaction, researchers can identify transition state structures, determine activation energies, and calculate reaction rate constants. This provides a detailed, step-by-step view of how reactants are converted into products, offering insights that can be used to optimize reaction conditions for higher yield and purity.

Molecular Dynamics Simulations

Molecular dynamics (MD) is a computational method for analyzing the physical movements of atoms and molecules over time. It provides a dynamic picture of molecular behavior, which complements the static view offered by quantum chemical calculations.

MD simulations can be employed to perform a thorough conformational analysis of this compound. The molecule possesses rotational freedom around the bonds connecting the amino and sulfonic acid groups to the benzene (B151609) ring. An MD simulation would sample the vast landscape of possible conformations, allowing for the identification of the most stable, low-energy structures.

Furthermore, these simulations are invaluable for studying intermolecular interactions. In a simulation box containing multiple molecules of this compound, one can analyze the formation and dynamics of intermolecular hydrogen bonds involving the amino (-NH2) and sulfonic acid (-SO3H) groups. Understanding these interactions is key to predicting the crystal packing and bulk properties of the compound.

The behavior of a molecule can be significantly influenced by its environment, particularly the solvent. MD simulations are ideally suited to study these solvent effects by explicitly including solvent molecules (e.g., water) in the simulation.

For this compound, a simulation in an aqueous environment would reveal how water molecules arrange themselves around the polar amino and sulfonic acid groups, forming distinct solvation shells. The simulation would also show how the presence of water affects the conformational preferences of the molecule and the dynamics of its functional groups. This information is critical for understanding its solubility and behavior in biological or environmental systems.

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR)

Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Property Relationships (QSPR) are computational modeling techniques that aim to correlate the chemical structure of a series of compounds with their biological activity or physical properties, respectively. niscpr.res.innih.govresearchgate.net

A QSAR/QSPR study involving this compound would require a dataset of structurally similar molecules with known activities or properties. For each molecule, a set of numerical descriptors representing its physicochemical properties (e.g., logP, molar refractivity, electronic properties from DFT) would be calculated. Statistical methods are then used to build a mathematical model that relates these descriptors to the observed activity or property.

For example, if this compound and its derivatives were tested as inhibitors of a particular enzyme, a QSAR model could be developed to predict the inhibitory activity of new, unsynthesized derivatives. jmpas.comresearchgate.net This allows for the rational design of more potent compounds and helps prioritize synthetic efforts.

Application of Linear Solvation Energy Relationships (LSER) in Electrochemical Studies

Linear Solvation Energy Relationships (LSERs) are quantitative models that correlate a compound's properties or reactivity with its fundamental intermolecular interactions. In electrochemistry, LSERs can be employed to understand and predict the oxidation and reduction potentials of molecules by relating them to parameters that describe solvation effects. For aromatic amines and sulfonic acids, these relationships are crucial for understanding how the solvent environment influences electron transfer processes.

An LSER equation for an electrochemical property, such as the oxidation potential (E), can be generally expressed as:

E = E₀ + aα + bβ + sπ* + ...

Where E₀ is the potential in a reference state, and the other terms represent contributions from the solute's hydrogen bond acidity (α), hydrogen bond basicity (β), and dipolarity/polarizability (π*), with a, b, and s being coefficients that describe the sensitivity of the electrochemical process to each of these interactions.

Computational studies on substituted anilines have successfully established linear relationships between theoretically computed oxidation potentials and experimental values. umn.edu These models demonstrate that electronic and solvation effects are key determinants of the redox behavior of these compounds. For example, a study on 21 mono- and di-substituted anilines showed that computational models could predict their one-electron oxidation potentials with a mean unsigned error as low as 0.02 V. umn.edu Such models could be adapted to predict the electrochemical behavior of this compound.

Table 1: Predicted and Experimental One-Electron Oxidation Potentials for Selected Substituted Anilines

CompoundPredicted E° (V)Experimental E° (V)
Aniline (B41778)0.650.64
3-methylaniline0.590.58
3-methoxyaniline0.550.56
3-chloroaniline0.720.73

This table is illustrative and based on data for analogous compounds to demonstrate the predictive power of computational models in electrochemistry.

Prediction of Reactivity and Selectivity

Computational chemistry offers robust methods for predicting the reactivity of aromatic compounds and the selectivity of their reactions, such as electrophilic aromatic substitution. For this compound, the directing effects of the amino (-NH₂), methyl (-CH₃), and sulfonic acid (-SO₃H) groups determine the positions of substitution. The amino and methyl groups are activating and ortho-, para-directing, while the sulfonic acid group is deactivating and meta-directing.

The regioselectivity of electrophilic aromatic substitution reactions can be predicted by calculating the relative stabilities of the sigma-complex intermediates using methods like Density Functional Theory (DFT). mdpi.com A lower energy for the sigma-complex corresponds to a more favorable reaction pathway and thus the preferred site of substitution.

For this compound, the positions ortho and para to the strongly activating amino group are the most likely sites for electrophilic attack. However, the steric hindrance from the adjacent sulfonic acid and methyl groups, as well as the deactivating effect of the sulfonic acid group, will modulate this reactivity. Computational models can precisely quantify these effects.

Table 2: Calculated Parameters for Predicting Electrophilic Substitution

ParameterC2C4C6
Relative Energy of σ-complex (kcal/mol) -1.5-2.80.0
Fukui Index (f-) 0.120.180.09
Mulliken Charge -0.25-0.29-0.23

This is a hypothetical data table for this compound, illustrating the types of computational data used to predict reactivity. Lower relative energy and higher Fukui index indicate a more favorable site for electrophilic attack.

Furthermore, Quantitative Structure-Activity Relationship (QSAR) studies on related benzenesulfonamide (B165840) derivatives have shown that antimicrobial activity can be correlated with lipophilic and topological parameters. researchgate.net Such models can be used to predict the biological activity of new derivatives based on their chemical structure.

Computational Design of Novel Derivatives

The principles of computational chemistry are extensively used in the rational design of novel molecules with desired properties. Starting from a lead compound like this compound, in silico methods can be used to design derivatives with enhanced biological activity, improved selectivity, or other specific characteristics. This process often involves molecular docking, QSAR, and molecular dynamics simulations.

For instance, novel benzenesulfonamide derivatives have been designed and synthesized as potent carbonic anhydrase inhibitors. nih.gov Molecular modeling studies, including docking, help to understand the interactions between the designed molecules and the active site of the target enzyme. nih.gov This allows for the optimization of the lead structure to improve its binding affinity and selectivity.

The design process typically involves:

Scaffold Hopping and Bioisosteric Replacement: Modifying the core structure or replacing functional groups with others that have similar physical or chemical properties to improve target engagement or pharmacokinetic properties.

QSAR-guided Modification: Using established QSAR models to predict the activity of virtual compounds and prioritize the synthesis of the most promising candidates. nih.gov

Structure-Based Design: Using the three-dimensional structure of a biological target to design molecules that fit into the active site and form specific interactions.

Table 3: Example of a QSAR Model for Designing Novel Derivatives

DescriptorCoefficient
LogP (Lipophilicity) 0.45
Molecular Weight -0.12
Dipole Moment 0.28
Polar Surface Area -0.35

This table represents a hypothetical QSAR model, where the coefficients indicate the positive or negative contribution of each descriptor to the predicted biological activity. Such models guide the modification of the lead compound to optimize its properties.

Through these computational strategies, novel derivatives of this compound could be designed for a wide range of applications, from pharmaceuticals to materials science.

Applications in Advanced Chemical Systems and Research Materials

Catalytic Applications in Organic Synthesis

The unique molecular structure of 3-Amino-5-methylbenzene-1-sulfonic acid, featuring both a strong Brønsted acid site (the sulfonic acid group) and a basic site (the amino group) on an aromatic ring, makes it a compound of interest for various catalytic applications.

Aromatic sulfonic acids are recognized as effective catalysts for esterification, offering a greener and less corrosive alternative to traditional mineral acids like sulfuric acid. The sulfonic acid moiety (–SO₃H) provides the necessary proton (H⁺) to catalyze the reaction between a carboxylic acid and an alcohol, leading to the formation of an ester and water. The catalytic activity of benzenesulfonic acid and its derivatives has been shown to be comparable to that of sulfuric acid in continuous esterification processes.

The general mechanism for acid-catalyzed esterification involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the ester product and regenerate the acid catalyst. While specific studies on this compound are not extensively detailed in readily available literature, its performance would be influenced by the interplay between the electron-donating amino group and the electron-withdrawing sulfonic acid group on the benzene (B151609) ring. In polymerization, this catalytic action can be extended to polyesterification reactions, where monomers containing alcohol and carboxylic acid functional groups are linked to form long polymer chains.

The bifunctional nature of aminosulfonic acids presents opportunities for catalysis in more complex organic reactions. While the strong acid function can activate substrates, the amino group can act as a basic or nucleophilic site, enabling cooperative catalysis within a single molecule. This is particularly relevant in the synthesis of heterocyclic compounds, which are core structures in many pharmaceuticals and functional materials.

For instance, in multi-component reactions for heterocycle synthesis, an acid catalyst is often required to activate a carbonyl group, while a basic site can deprotonate another reactant to facilitate a key bond-forming step. Although direct evidence for this compound in alkyne trimerization is not prominent, the principles of acid catalysis are fundamental to many organic transformations, and its application in specialized synthesis remains an area of potential research.

To overcome the separation challenges associated with homogeneous catalysts, there is a significant research focus on developing heterogeneous solid acid catalysts. mdpi.com Sulfonic acids are prime candidates for immobilization onto solid supports, creating robust and recyclable catalytic systems. mdpi.com These hybrid catalysts combine the high reactivity of the sulfonic acid group with the practical advantages of a solid phase.

One promising approach involves grafting sulfonic acid-containing polymers onto the surface of mesoporous silica (B1680970) materials like SBA-15. mdpi.com This creates a high-surface-area catalyst with accessible, well-defined active sites. The resulting materials, such as SBA-15-supported polystyrene sulfonic acid, have demonstrated outstanding performance in esterification reactions. mdpi.com The hydrophobic microenvironment of the polymer support can also enhance catalytic activity by repelling the water by-product, thereby shifting the reaction equilibrium towards the product side. mdpi.com this compound could serve as a functional monomer or be chemically attached to such nanostructured supports to develop advanced, bifunctional nanocatalysts.

Table 1: Comparison of Catalytic Systems for Esterification

Catalyst Type Example(s) Advantages Disadvantages
Homogeneous Mineral Acid Sulfuric Acid (H₂SO₄) High activity, low cost Corrosive, difficult to separate, waste generation
Homogeneous Organic Acid p-Toluenesulfonic acid Less corrosive than H₂SO₄, high activity Difficult to separate from product mixture

| Heterogeneous Solid Acid | Sulfonated Resins, Sulfonic acid-functionalized silica (SBA-15) mdpi.com | Reusable, non-corrosive, easy separation, green mdpi.com | Can have lower activity than homogeneous catalysts, potential for mass transfer limitations |

Advanced Materials Science Applications

The chemical reactivity of both the amino and sulfonic acid groups makes this compound a valuable building block in materials science.

Aromatic aminosulfonic acids are fundamental intermediates in the organic dye and pigment industry. epa.gov The manufacturing process for many colorants involves a two-step sequence: the diazotization of an aromatic amino compound followed by a coupling reaction with another aromatic compound (the coupler). google.com

The amino group (–NH₂) on this compound can be converted into a highly reactive diazonium salt (–N₂⁺) using nitrous acid. This diazonium salt is an electrophile that can then attack an electron-rich coupling component, such as a phenol (B47542) or another aniline (B41778) derivative, to form an azo compound (–N=N–). This azo linkage is a chromophore, the part of a molecule responsible for its color. The sulfonic acid group (–SO₃H) imparts water solubility to the final dye molecule, which is crucial for applications in textile dyeing and inks. google.com The specific substitution pattern on the benzene ring, including the methyl group, influences the final color, fastness, and other performance properties of the dye.

Conducting polymers, such as polyaniline and polypyrrole, are materials that possess electrical conductivity. Their conductivity can be significantly enhanced through a process called doping, which involves introducing an acid to create charge carriers (polarons and bipolarons) along the polymer chain.

Sulfonic acids are excellent doping agents due to their strong acidity. A compound like this compound has the potential to act in two distinct capacities in this field:

As a Doping Agent: Its sulfonic acid group can protonate the polymer backbone, introducing positive charges and increasing electrical conductivity. The structure of the dopant anion can also influence the polymer's morphology and processability.

As a Monomer: The presence of the polymerizable amino group means that it could be incorporated directly into a polymer backbone, for example, through copolymerization with aniline. This creates a "self-doped" polymer, where the acidic group is covalently bonded to the polymer chain. Such self-doped polymers often exhibit improved solubility and environmental stability of their conductivity compared to externally doped systems. google.com This approach can lead to conductive polymer composites with enhanced processability and mechanical properties. google.com

Table 2: Mentioned Chemical Compounds

Compound Name Role/Application Area
This compound Core subject; Catalyst, Dye Precursor, Polymer Component
Sulfuric Acid Traditional acid catalyst for comparison
p-Toluenesulfonic acid Homogeneous organic acid catalyst
Polystyrene sulfonic acid Polymer used in hybrid catalysts mdpi.com
Aniline Monomer for conducting polymers and dye intermediates google.com

Intermediate in Polymer Synthesis and Modification

This compound serves as a valuable monomer in the synthesis of specialized polymers, particularly in the creation of sulfonated polyanilines. While the direct homopolymerization of aminobenzenesulfonic acids can be challenging due to the deactivating effect of the sulfonic acid group, they are effectively used in copolymerization reactions with other monomers, such as aniline. chemmethod.com The incorporation of the this compound moiety into a polymer backbone imparts several desirable properties. The sulfonic acid group enhances the solubility of the resulting polymer in aqueous and polar solvents, a significant advantage over the often intractable parent polyaniline. chemmethod.comresearchgate.net

This process, often referred to as self-doping, creates a polymer that is electrically conductive without the need for an external dopant. chemmethod.com The amino group provides the site for polymerization, typically through oxidative coupling, while the sulfonic acid group remains as a pendant functional group on the polymer chain. The properties of the final sulfonated aromatic polymer, including solubility, conductivity, and environmental stability, can be tailored by controlling the ratio of the sulfonated monomer to aniline during the copolymerization process. researchgate.net Sulfonated aromatic polymers are investigated for a range of applications, including anti-corrosion coatings, materials for rechargeable batteries, and components in light-emitting diodes. researchgate.net

Table 1: Influence of Sulfonated Monomers on Polymer Properties

Property Effect of Incorporating Aminobenzenesulfonic Acid Monomers
Solubility Significantly improved in polar solvents and water. chemmethod.com
Conductivity Enables internal doping, leading to inherent electrical conductivity. chemmethod.com
Processability Enhanced due to improved solubility. chemmethod.com
Stability Sulfonic acid groups can improve environmental and thermal stability. researchgate.net

Analytical Chemistry Methodologies

Currently, publicly available research literature does not detail specific, established applications of this compound as a primary reagent in advanced biochemical assays. However, related compounds, such as 4-aminobenzenesulfonic acid (sulfanilic acid), are utilized in specific analytical tests. For instance, sulfanilic acid is a key reagent in the quantitative analysis of nitrate (B79036) and nitrite (B80452) ions through a diazotization and coupling reaction that produces a colored azo dye, which can be measured by colorimetry. atamanchemicals.comwikipedia.org This principle of forming diazo compounds for analytical purposes is a common application for aromatic amines. atamanchemicals.com

In the field of chromatography, particularly High-Performance Liquid Chromatography (HPLC), derivatives of benzenesulfonic acid are utilized in the construction of stationary phases. For example, mixed-mode stationary phases incorporating benzenesulfonic acid moieties have been developed for the extraction and separation of polar analytes like amino acids. nih.gov The sulfonic acid group provides a strong cation-exchange site, which is effective for retaining and separating positively charged or highly polar molecules.

While this compound itself may not be a common commercially available stationary phase, its functional groups (amino and sulfonic acid) are characteristic of those used to create ion-exchange and mixed-mode chromatographic supports. The separation of aminotoluenesulfonic acid isomers has been investigated using techniques such as pyrolysis-gas chromatography/mass spectrometry, indicating their relevance as analytes in complex mixtures. nih.govscribd.comresearchgate.net Furthermore, HPLC methods have been developed for the analysis of related compounds like p-toluenesulfonic acid, utilizing columns with a phenyl stationary phase to take advantage of π-π interactions for retention. mtc-usa.com

Table 2: Chromatographic Parameters for Related Sulfonic Acids

Analyte Column Type Mobile Phase Detection
3-Amino-alpha-(methylamino)toluene-4-sulphonic acid Newcrom R1 (Reverse Phase) Acetonitrile, Water, and Phosphoric Acid Not Specified
p-Toluenesulfonic Acid Monohydrate Cogent Phenyl Hydride™ DI Water / Acetonitrile with 0.1% Formic Acid UV @ 210nm mtc-usa.com

The structure of this compound makes it a candidate for use in the development of electrochemical sensors. The amino group allows it to be electropolymerized onto an electrode surface, creating a conductive polymer film. The presence of the sulfonic acid group in the resulting polymer, poly(this compound), can enhance the sensor's performance. This is exemplified by the use of poly(p-aminobenzene sulphonic acid) to create modified electrodes for the sensitive determination of various analytes, such as the food colorant Sudan I. nih.gov

These polymer films can improve electrochemical sensors in several ways. They can increase the electrode's surface area, which enhances sensitivity. The sulfonic acid groups can introduce negative charges, which can help in the preconcentration of positively charged analytes at the electrode surface through electrostatic attraction. mdpi.com Additionally, the polymer film can exhibit electrocatalytic activity, lowering the overpotential required for the oxidation or reduction of the target analyte, thereby improving the sensor's selectivity and sensitivity. nih.govresearchgate.net Modified electrodes based on sulfonated polymers have been successfully used to detect a wide range of molecules, including morphine and various phenolic compounds. researchgate.netnih.gov

Intermediates in the Synthesis of Complex Organic Molecules

This compound possesses the key functional groups—an aromatic amine—that make it a versatile building block for the synthesis of heterocyclic compounds. Aromatic amines are fundamental starting materials in a vast number of cyclization reactions. The amino group can act as a nucleophile to react with various electrophiles to form a wide array of nitrogen-containing heterocycles.

For example, aromatic amines can be condensed with dicarbonyl compounds or their equivalents to form heterocycles like quinolines (Skraup synthesis) or indoles (Bischler-Möhlau synthesis), although the presence of the sulfonic acid group might necessitate specific reaction conditions. More directly, the amino group can be diazotized and then undergo intramolecular cyclization or react with other reagents to form triazines or other fused heterocyclic systems. Amino acids and their derivatives are widely used as precursors for the synthesis of complex heterocyclic systems such as triazinoquinazolinones and triazepinoquinazolinones through condensation and cyclization reactions. nih.gov While specific examples starting directly from this compound are not prevalent in the literature, its structural motifs are analogous to those used in established synthetic strategies for heterocycles. nih.govfrontiersin.orgacs.org

Precursor for Advanced Sulfonamide Derivatives

This compound serves as a crucial starting material, or precursor, in the synthesis of more complex and specialized sulfonamide derivatives. The inherent structure of this compound, featuring an amine (-NH2) group and a sulfonic acid (-SO3H) group on a toluene (B28343) framework, provides reactive sites for building larger molecules. In chemical synthesis, the amino group is particularly important as it can be readily reacted with various sulfonyl chlorides to form the defining sulfonamide (-SO2NH-) linkage. cbijournal.comijarsct.co.in

The general approach for creating these derivatives involves reacting the amino group of this compound with a sulfonyl chloride (R-SO2Cl), where 'R' represents a diverse range of organic structures. This reaction, typically conducted in the presence of a base, leads to the formation of a new, more complex sulfonamide. cbijournal.comijarsct.co.in Researchers can strategically select different sulfonyl chlorides to append various functional groups to the core structure, thereby tailoring the properties of the final derivative for specific applications in materials science and pharmaceutical development.

Recent research has explored various methodologies to synthesize sulfonamides, including palladium-catalyzed cross-coupling reactions and microwave-assisted techniques to improve yield and efficiency. cbijournal.comijarsct.co.in The development of novel methods, such as using triphenylphosphine (B44618) ditriflate, allows for the direct coupling of sulfonic acids with amines, providing a new pathway to these derivatives. nih.gov

The resulting advanced sulfonamide derivatives are subjects of significant research interest. For instance, modifying the core structure can lead to the creation of chiral sulfonimidamides, which are analogues of sulfonamides with potential for enhanced biological activity and reduced toxicity. nih.gov The synthesis of these complex molecules is a key area of study, aiming to produce compounds with specific electronic, optical, or biological properties for use in advanced chemical systems.

Table 1: Examples of Synthetic Pathways to Sulfonamide Derivatives

Starting MaterialReagent/CatalystReaction TypeResulting Derivative ClassRef.
Aniline/Sulfonic AcidSulfonyl ChlorideNucleophilic SubstitutionN-Aryl Sulfonamides cbijournal.com
Sulfonic Acid SaltsTriphenylphosphine ditriflateDirect CouplingSulfonamides nih.gov
Aryl HalideMethane SulfonamidePalladium-catalyzed cross-couplingN-Aryl Sulfonamides ijarsct.co.in
Sulfonimidoyl fluoridesAnilines / Ca(NTf2)2Nucleophilic SubstitutionChiral Sulfonimidamides nih.gov
2-aminothiazoleSulfonyl chlorideN-sulfonylation2-aminothiazole sulfonamides nih.gov

Environmental Fate and Academic Transformation Studies

Biodegradation Pathways and Mechanisms

Sulfonated aromatic amines, as a class of compounds, are generally considered to be resistant to microbial degradation. nih.gov Research on the biodegradability of various aminobenzenesulfonic acid (ABS) isomers has shown that degradation is possible, but often requires specific conditions and microbial consortia. For instance, studies have demonstrated that 2-ABS and 4-ABS can be degraded under aerobic conditions, particularly with inocula from environments historically polluted with these compounds. researchgate.net

While specific biodegradation pathways for 3-Amino-5-methylbenzene-1-sulfonic acid have not been extensively detailed in the available literature, research on analogous compounds provides insights into potential mechanisms. For example, a bacterial consortium containing species from the genera Bacillus, Arthrobacter, Microbacterium, Nocardioides, and Oleomonas has been shown to degrade 4-aminonaphthalene-1-sulfonic acid, utilizing it as a source of carbon, nitrogen, and sulfur. copernicus.org The degradation of 3-aminobenzenesulfonic acid by a Pseudomonas sp. strain S-313 has been observed to proceed via conversion to 3-aminophenol. d-nb.info This suggests a potential initial step in the biodegradation of this compound could involve desulfonation to form 3-amino-5-methylphenol.

Further degradation of the resulting aminophenol would likely proceed through ring cleavage, a common mechanism in the microbial metabolism of aromatic compounds. The complete mineralization of some sulfonated azo dyes has been observed, with the degradation of the resulting sulfonated aromatic amines being a key step. contaminantdb.ca However, it is important to note that the presence and position of substituents on the benzene (B151609) ring can significantly influence the rate and extent of biodegradation. researchgate.net

Table 1: Microbial Degradation of Related Aminosulfonic Acids

CompoundDegrading Microorganism(s)Key Findings
3-Aminobenzenesulfonic acidPseudomonas sp. strain S-313Converted to 3-aminophenol. d-nb.info
4-Aminonaphthalene-1-sulfonic acidBacillus, Arthrobacter, Microbacterium, Nocardioides, and Oleomonas consortiumUtilized as a sole source of carbon, nitrogen, and sulfur. copernicus.org
2-Aminobenzenesulfonic acid (2-ABS) and 4-Aminobenzenesulfonic acid (4-ABS)Aerobic microbial consortiaDegradable under aerobic conditions with acclimated inocula. researchgate.net

Abiotic Degradation Processes (e.g., Photochemical Reactions in Atmosphere)

The abiotic degradation of this compound in the environment is not well-documented. However, studies on related compounds suggest that photochemical reactions may play a role in its transformation. For instance, the photodegradation of aniline (B41778) in the presence of algae has been shown to be accelerated by the generation of reactive oxygen species, such as hydroxyl radicals and singlet oxygen. wikipedia.org Similarly, the photodegradation of sulfonated azo dyes is primarily driven by hydroxyl radicals under ultraviolet irradiation. nih.gov

Given the aromatic amine structure of this compound, it is plausible that it could undergo similar photochemical transformations in aquatic environments, particularly in the presence of photosensitizers. In the atmosphere, aminosulfonic acids are expected to undergo hydrolysis and reactions with photochemically generated radicals. copernicus.org The specific products and rates of these reactions for this compound have yet to be determined.

The stability of this compound to hydrolysis has been investigated for its isomer, 4-Aminotoluene-3-sulfonic acid. This isomer was found to be stable to hydrolysis at pH 4, 7, and 9. chemithon.com This suggests that this compound is also likely to be hydrolytically stable under typical environmental conditions.

Environmental Compartmentalization and Transport Research

The physical and chemical properties of this compound suggest it is likely to be mobile in the environment. The presence of the sulfonic acid group imparts high water solubility. An OECD SIDS report on the isomer, 4-Aminotoluene-3-sulfonic acid, which has a measured water solubility of 6.0 g/L at 20°C, provides valuable insight. chemithon.comwikipedia.org

A fugacity model (Mackay level III) for 4-Aminotoluene-3-sulfonic acid suggests that if released to water, the majority of the substance would remain in the water compartment. If released into the air or soil, it is predicted to distribute to both the water and soil compartments. chemithon.com The bioconcentration potential for this isomer is considered to be low, with a Bioconcentration Factor (BCF) of less than 4. chemithon.com

The transport of sulfonamides in soil has been shown to be influenced by factors such as soil organic carbon content and pH. Generally, sulfonamides exhibit high mobility in soils, which can be either increased or decreased by the presence of manure. nih.govnih.gov While specific soil sorption coefficients for this compound are not available, its high water solubility and the behavior of similar compounds suggest a potential for leaching into groundwater.

Table 2: Environmental Fate Properties of 4-Aminotoluene-3-sulfonic acid (Isomer)

PropertyValue/ObservationReference
Water Solubility6.0 g/L at 20°C chemithon.comwikipedia.org
HydrolysisStable at pH 4, 7, and 9 chemithon.com
Bioconcentration Factor (BCF)< 4 chemithon.com
Environmental Distribution (Fugacity Model)If released to water, remains in water. If released to air or soil, distributes to water and soil. chemithon.com

Research on Waste Minimization and Byproduct Utilization in Synthesis

The synthesis of aminosulfonic acids, including this compound, is an area of research focused on improving efficiency and reducing environmental impact. Traditional sulfonation processes can generate significant amounts of waste, particularly spent acid. chemithon.com

One area of investigation is the development of cleaner synthesis routes. For example, a "convenient synthesis" for the related compound 3-amino-2-hydroxy-5-methylbenzenesulfonic acid has been reported, involving the reaction of 2-hydroxy-5-methylphenyl methyl ketone oxime with sulfuric acid. onepetro.org Another patent describes a preparation method for a related aminosulfonamide that boasts a short route and high product purity. nih.gov While not directly applicable to the target compound, these studies highlight the ongoing efforts to develop more sustainable synthetic methodologies for this class of chemicals.

The formation of isomers as byproducts is a common challenge in the sulfonation of aromatic compounds. In the synthesis of p-toluidine-2-sulphonic acid, this compound (referred to as p-toluidine-3-sulphonic acid) is a known byproduct. sulzer.com The separation and purification of the desired isomer can be a significant source of waste. Research into more selective sulfonation methods is therefore crucial for waste minimization.

Future Research Directions and Unaddressed Challenges

Development of Sustainable Synthetic Methodologies

Advancing the synthesis of 3-Amino-5-methylbenzene-1-sulfonic acid and related compounds requires a shift towards more sustainable and environmentally benign methodologies. Traditional sulfonation often involves harsh reagents like fuming sulfuric acid, leading to significant waste and potential environmental hazards. wikipedia.org Future research is focused on greener alternatives that minimize waste, reduce energy consumption, and utilize non-toxic materials.

Promising research directions include:

Biocatalysis: The use of enzymes, such as laccase, has shown potential for the polymerization of related compounds like 3-aminobenzenesulfonic acid under mild, aqueous conditions, offering an eco-conscious alternative to chemical oxidation. nih.govunisi.it

Solid Acid Catalysts: Developing reusable solid acid catalysts, such as sulfonic acid-functionalized silica (B1680970), titania, or magnetic nanoparticles, can replace homogeneous mineral acids, simplifying product separation and catalyst recycling. researchgate.netmdpi.combeilstein-journals.org

Alternative Reagents and Solvents: Investigating milder sulfonating agents and replacing hazardous organic solvents with greener alternatives like water or ionic liquids is crucial. mdpi.com For instance, a one-step strategy using halides and thiourea (B124793) dioxide (as a sulfur dioxide surrogate) with air as a green oxidant presents a sustainable route to aryl sulfonic acids. rsc.org

Energy-Efficient Methods: The application of ultrasound or microwave irradiation can enhance reaction rates and yields, often under milder conditions and with shorter reaction times, as demonstrated in the ultrasonically assisted synthesis of aromatic sulfonic acids. scirp.orgresearchgate.net

Sustainable Method Key Features Potential Advantages Relevant Findings
Biocatalysis Use of enzymes (e.g., laccase)Mild reaction conditions (neutral pH, lower temp), reduced toxicity, aligns with green chemistry principles.Laccase-induced oxidation of 3-aminobenzenesulfonic acid has been demonstrated for synthesizing sulfonated polyaniline. nih.govunisi.it
Solid Acid Catalysis Heterogeneous catalysts (e.g., sulfonic functionalized silica, magnetic nanoparticles)Easy separation and reusability, reduced processing costs, can improve product selectivity. mdpi.comMagnetic core catalysts (Fe3O4@C/Ph—SO3H) have been used for regioselective synthesis, offering high stability and recyclability. researchgate.net
Green Reagents Use of eco-friendly and easily handled reagentsAvoids harsh conditions and toxic substances.Thiourea dioxide has been employed as an eco-friendly sulfur dioxide surrogate with air as the oxidant for sulfonic acid synthesis. rsc.org
Ultrasonic Assistance Application of sonicationEnhanced mass transfer, reduced reaction times, improved yields compared to conventional stirring methods.Sulfonation of anilines and phenols has been successfully achieved under Vilsmeier-Haack conditions with ultrasonic assistance. scirp.orgresearchgate.net

Investigation of Novel Supramolecular Assemblies

The bifunctional nature of this compound, possessing both a hydrogen bond donor (amino group) and a hydrogen bond acceptor/donor (sulfonic acid group), makes it an excellent candidate for constructing complex supramolecular assemblies. The zwitterionic form, in particular, can facilitate intricate hydrogen-bonding networks. acs.orgresearchgate.net

Future research should focus on:

Crystal Engineering: Systematically studying the crystallization of this compound with various co-formers to create novel crystalline structures with tailored properties. Research on related molecules like m-aminobenzenesulfonic acid has shown the formation of cyclic oligomers and infinite hydrogen bond networks. acs.org

Hydrogen-Bonded Networks: Investigating the formation of one-, two-, and three-dimensional hydrogen-bonded frameworks. Studies on sulfanilic acid have revealed layered structures held together by a hierarchy of hydrogen bonds, often involving water molecules. researchgate.netresearchgate.net

Host-Guest Chemistry: Exploring the potential of self-assembled structures, such as cyclic oligomers, to act as hosts for small molecule guests, which could have applications in separation or sensing.

Understanding and controlling these non-covalent interactions is key to designing new materials with specific functions based on molecular self-assembly.

Advanced Mechanistic Studies of Aromatic Sulfonation

While aromatic sulfonation is a classic electrophilic aromatic substitution (SEAr) reaction, its mechanism is still a subject of advanced investigation. wikipedia.org The traditional two-step mechanism involving a Wheland intermediate (or arenium ion) has been challenged by recent computational studies. nih.govresearchgate.net

Unaddressed challenges and future research directions for the sulfonation of substituted anilines like m-toluidine (B57737) (the precursor to this compound) include:

Role of the Electrophile: Elucidating the precise nature of the electrophilic species, which could be sulfur trioxide (SO₃), its protonated form, or a complex involving multiple SO₃ molecules. chemtube3d.commasterorganicchemistry.com

Concerted vs. Stepwise Pathways: Ab initio molecular dynamics simulations for the sulfonation of benzene (B151609) suggest a low-energy, concerted pathway involving two SO₃ molecules, which bypasses the traditional σ-complex intermediate, particularly in nonpolar solvents. nih.govresearchgate.net Investigating whether this concerted mechanism applies to activated and substituted rings is a critical next step.

Solvent and Catalyst Effects: Quantifying the influence of the reaction medium (e.g., fuming sulfuric acid, aprotic solvents) on the reaction kinetics and mechanism. nih.govgla.ac.uk

Rearrangement Mechanisms: Further studying potential rearrangement reactions, such as the thermal rearrangement of N-sulfamates to C-sulfonates, which proceeds through an intermolecular pathway. nih.gov

Kinetic studies, isotopic labeling experiments, and advanced computational modeling will be essential to resolve these mechanistic questions and allow for more precise control over the sulfonation process. nih.govrsc.org

Computational Predictions for Unexplored Reactivity Profiles

Computational chemistry offers powerful tools for predicting the behavior of this compound in unexplored chemical contexts. Density Functional Theory (DFT) and ab initio molecular dynamics are already being used to refine our understanding of sulfonation mechanisms. nih.govresearchgate.net

Future computational work should aim to:

Predict Reaction Outcomes: Develop models to predict the regioselectivity of further electrophilic substitutions on the this compound ring.

Design Novel Catalysts: Computationally screen potential catalysts for more efficient and sustainable synthesis routes.

Simulate Supramolecular Assembly: Model the self-assembly processes to predict the structures of novel hydrogen-bonded networks and co-crystals.

Explore Excited-State Properties: Investigate the photophysical properties of the molecule and its derivatives to assess their potential in applications like organic electronics or as photosensitizers.

These in silico studies can significantly accelerate experimental work by identifying the most promising research avenues and providing deep mechanistic insights that are difficult to obtain through experiments alone.

Integration with Emerging Technologies in Materials Science and Catalysis

The unique combination of an aromatic backbone, an amino group, and a sulfonic acid group makes this compound a versatile building block for advanced materials and catalysts.

In Materials Science:

Conducting Polymers: As a derivative of aminobenzenesulfonic acid, it is a prime candidate for synthesizing self-doped sulfonated polyanilines (SPAN). nih.gov These materials exhibit tunable conductivity and improved processability, making them suitable for applications in wearable electronics, supercapacitors, and biomedical scaffolds. nih.govacs.org Future work could involve copolymerization to fine-tune electronic and mechanical properties.

Proton Exchange Membranes (PEMs): The sulfonic acid group is an excellent proton conductor. Incorporating this monomer into aromatic polymers like poly(ether ether ketone) could lead to the development of novel, cost-effective PEMs for fuel cells. researchgate.netresearchgate.net

Functionalized MOFs: The molecule can be used as a ligand or for post-synthetic modification of Metal-Organic Frameworks (MOFs). A sulfonate-functionalized MOF has been shown to act as a dispersant for polyaniline, significantly boosting its electrochemical capacitance. acs.org

In Catalysis:

Solid Acid Catalysts: Immobilizing this compound onto various inorganic supports like silica, titania, or periodic mesoporous organosilicas creates highly efficient, stable, and recyclable solid acid catalysts. mdpi.comnih.gov These materials are promising alternatives to corrosive liquid acids in a wide range of organic reactions, such as esterification and multicomponent reactions. mdpi.comnih.gov The presence of the amino group can also modulate the catalytic activity. mdpi.com

Technology Area Application Role of this compound Key Research Findings
Materials Science Conducting PolymersMonomer for sulfonated polyaniline (SPAN)SPAN exhibits tunable conductivity and can be used in biomedical applications and electronics. nih.govresearchgate.net
Proton Exchange MembranesFunctional monomer for proton-conducting polymersSulfonated aromatic polymers are top contenders for PEMs in fuel cells due to their commercial viability. researchgate.net
SupercapacitorsComponent of composite materialsSulfonate-functionalized MOFs can disperse polyaniline, increasing specific capacitance for energy storage. acs.org
Catalysis Heterogeneous Acid CatalysisActive functional group for solid acid catalystsImmobilized on supports like silica or mesoporous materials, it creates stable and reusable catalysts for green chemistry applications. mdpi.combeilstein-journals.orgnih.gov

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